
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule with a unique structure that has attracted researchers to explore its properties and potential applications.
Mécanisme D'action
The mechanism of action of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is not fully understood. However, studies have shown that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways.
Biochemical and Physiological Effects:
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce changes in gene expression and protein synthesis in cancer cells. Additionally, the compound has been shown to affect cellular metabolism and energy production in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its potent anticancer activity, which makes it an attractive candidate for cancer research. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling to prevent degradation.
Orientations Futures
There are several future directions for research on (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate. One of the significant areas of research is the optimization of the synthesis process to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields. Finally, the compound's pharmacokinetics and toxicity need to be evaluated to assess its potential as a drug candidate.
In conclusion, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex molecule with several potential applications in scientific research. The compound has been extensively studied for its potent anticancer activity and its effects on cellular metabolism and energy production. Further research is needed to optimize the synthesis process, elucidate the mechanism of action, and evaluate the compound's pharmacokinetics and toxicity.
Méthodes De Synthèse
The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a multi-step process that involves several chemical reactions. The synthesis method involves the reaction of benzofuran, isoxazole, and indole with various reagents to produce the final compound. The synthesis process requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to possess potent anticancer activity and has been explored as a potential drug candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-21(16-11-23-17-7-3-2-6-15(16)17)22(26)27-12-14-10-20(29-24-14)19-9-13-5-1-4-8-18(13)28-19/h1-11,23H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWWVGMPOUZEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

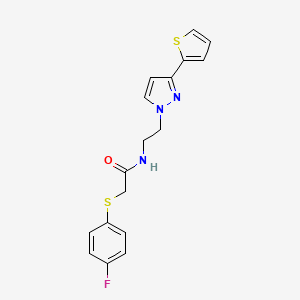
![N-(2-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2903336.png)
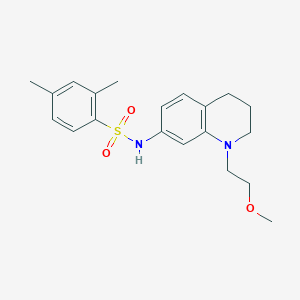
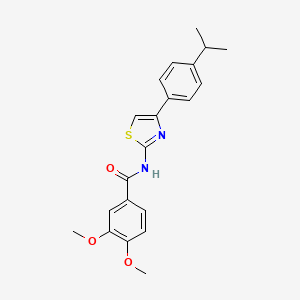
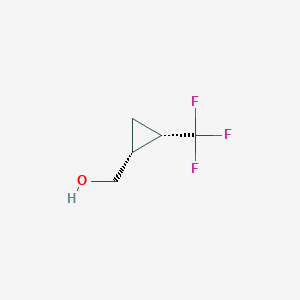

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)
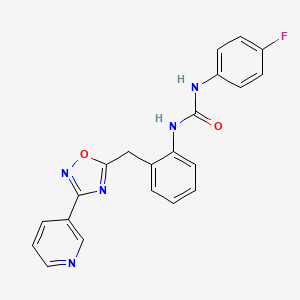
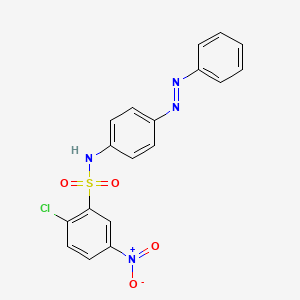
![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)
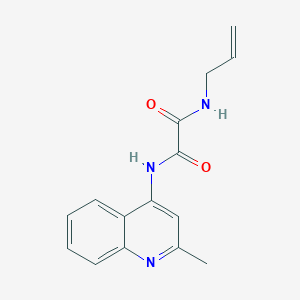
![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)
